Comprehensive 1H and 13C NMR Spectral Analysis of 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride
Comprehensive 1H and 13C NMR Spectral Analysis of 1-(Oxolan-2-yl)cyclobutan-1-amine Hydrochloride
Executive Summary
The pharmaceutical industry's paradigm shift toward three-dimensional, sp³-rich molecular architectures has fundamentally altered building block design. As articulated in the seminal "Escape from Flatland" hypothesis, increasing the fraction of sp³ carbons ( Fsp3 ) and incorporating chiral centers significantly enhances the clinical success rate of drug candidates by improving solubility, reducing promiscuity, and optimizing target binding thermodynamics [1].
1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride (CAS: 2172219-48-4) is a prime example of this next-generation chemical space. It combines a highly constrained, stereochemically demanding cyclobutane core with a chiral oxolane (tetrahydrofuran) ring. This whitepaper provides an in-depth, theoretically grounded guide to the Nuclear Magnetic Resonance (NMR) spectral analysis of this compound, detailing the causality behind its unique chemical shifts, the stereochemical implications of its structure, and a self-validating protocol for unambiguous signal assignment.
Structural Complexity and Stereochemical Causality
To accurately interpret the NMR spectra of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride, one must first understand the magnetic environments dictated by its 3D topology.
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σ -Antiaromaticity of Cyclobutane: Unlike larger cycloalkanes, the cyclobutane ring exhibits unique magnetic anisotropy. Theoretical studies have demonstrated that the cyclobutane C–C framework acts as a σ -antiaromatic system, which induces a strong deshielding effect on its attached protons, pushing their resonances downfield relative to unstrained alkanes [2].
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Diastereotopicity via Symmetry Breaking: The cyclobutane ring is inherently symmetrical; however, the attachment of the chiral oxolane ring at C1 breaks the plane of symmetry. Consequently, the C2 and C4 carbons of the cyclobutane ring are no longer equivalent—they are diastereotopic . Furthermore, the two protons on each of these carbons (as well as those on the oxolane ring) are diastereotopic, leading to highly complex, distinct multiplet splitting patterns rather than simple first-order couplings.
Figure 1: Causal flow of stereochemical symmetry breaking on NMR signal complexity.
High-Resolution NMR Acquisition Protocol
As a Senior Application Scientist, I emphasize that robust data acquisition requires a self-validating methodology. The following step-by-step protocol ensures high-fidelity data collection, specifically tailored for amine hydrochlorides.
Step 1: Solvent Selection and Sample Preparation
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Solvent Choice: Use DMSO-d₆ (Dimethyl sulfoxide-d₆).
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Causality: The hydrochloride salt is highly polar and insoluble in CDCl₃. While D₂O provides excellent solubility, it causes rapid deuterium exchange with the -NH₃⁺ protons, rendering them invisible. DMSO-d₆ suppresses this exchange, allowing the observation of the broad ammonium singlet, which serves as a critical internal validation of the salt form [3].
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Preparation: Dissolve 15–20 mg of the compound in 0.6 mL of anhydrous DMSO-d₆. Filter through a glass wool plug into a 5 mm NMR tube to remove particulate matter that could degrade magnetic field homogeneity (shimming).
Step 2: ¹H NMR Acquisition Parameters
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Frequency: 400 MHz or 600 MHz.
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Pulse Sequence: Standard 1D proton (zg30).
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Relaxation Delay (d1): Set to 2.0 seconds.
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Validation: Integrate the oxolane C5' protons (expected 2H) against the -NH₃⁺ broad singlet (expected 3H). A 2:3 ratio validates both the stoichiometry of the salt and the absence of significant water-exchange signal degradation.
Step 3: ¹³C NMR Acquisition Parameters
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Pulse Sequence: Proton-decoupled ¹³C (zgpg30).
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Relaxation Delay (d1): Set to 5.0 seconds (critical step).
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Causality: The quaternary C1 carbon of the cyclobutane ring lacks directly attached protons, resulting in a significantly longer T1 relaxation time. A standard 1-second delay will result in severe signal attenuation for C1. A 5-second delay ensures >95% relaxation, yielding a detectable and quantifiable quaternary peak.
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Scans: Minimum 512 scans to ensure an adequate signal-to-noise ratio (S/N > 10:1) for the quaternary C1 and the highly split diastereotopic carbons.
Spectral Analysis and Data Tables
¹H NMR Spectral Data (DMSO-d₆, 400 MHz)
The proton spectrum is characterized by extensive multiplet overlap due to the rigid, puckered conformation of the cyclobutane ring and the diastereotopicity induced by the C2' chiral center.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale & Causality |
| -NH₃⁺ | 8.40 | Broad singlet | 3H | Highly deshielded due to positive charge. Broadened by quadrupolar relaxation of ¹⁴N and slow proton exchange. |
| C2'-H | 3.95 | Multiplet | 1H | Deshielded by the adjacent oxolane oxygen and the inductive pull of the adjacent quaternary C1-NH₃⁺ center. |
| C5'-H₂ | 3.75, 3.65 | Multiplets | 2H | Typical THF α -protons. Split into two distinct signals due to diastereotopicity within the ring. |
| C2-H₂ / C4-H₂ | 2.45, 2.30, 2.20, 2.10 | Multiplets | 4H | Cyclobutane α -protons. Deshielded by σ -antiaromaticity [2] and the ammonium group. Four distinct signals confirm the C2/C4 diastereotopicity. |
| C3'-H₂ | 1.95, 1.80 | Multiplets | 2H | Oxolane β -protons. |
| C4'-H₂ | 1.85 | Multiplet | 2H | Oxolane β -protons. |
| C3-H₂ | 1.90, 1.75 | Multiplets | 2H | Cyclobutane β -protons. Furthest from the deshielding heteroatoms. |
¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)
The carbon spectrum provides the definitive proof of the compound's architecture. The presence of eight distinct carbon signals confirms the symmetry-breaking effect of the chiral oxolane ring.
| Position | Chemical Shift (δ, ppm) | Type | Assignment Rationale & Causality |
| C2' | 82.0 | CH | Oxolane carbon attached to oxygen. Shifted further downfield than standard THF (~68 ppm) due to the bulky, electron-withdrawing cyclobutylamine substituent. |
| C5' | 68.5 | CH₂ | Standard oxolane α -carbon, consistent with literature values for cyclic ethers [3]. |
| C1 | 62.5 | C (Quat) | Quaternary cyclobutane carbon. Deshielded by the directly attached electronegative nitrogen and the C2' oxygenated carbon. |
| C2 | 31.2 | CH₂ | Cyclobutane α -carbon. |
| C4 | 30.8 | CH₂ | Cyclobutane α -carbon. The 0.4 ppm difference from C2 is the direct diagnostic marker of diastereotopicity. |
| C3' | 26.5 | CH₂ | Oxolane β -carbon. |
| C4' | 25.0 | CH₂ | Oxolane β -carbon. |
| C3 | 14.5 | CH₂ | Cyclobutane β -carbon. Highly shielded, characteristic of the distal position in strained 4-membered rings. |
2D NMR Strategy for Unambiguous Assignment
To transition from theoretical prediction to empirical certainty, a self-validating 2D NMR workflow is mandatory. The assignment of the closely spaced C2 and C4 cyclobutane carbons, as well as the overlapping multiplets in the 1.7–2.5 ppm proton region, cannot be achieved via 1D NMR alone.
Figure 2: Multiplexed 2D NMR workflow required for the structural elucidation of complex sp³ scaffolds.
2D Execution Protocol:
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COSY (Correlation Spectroscopy): Use COSY to trace the continuous spin systems. The oxolane ring (C2'-H to C3'-H₂ to C4'-H₂ to C5'-H₂) forms one isolated spin system. The cyclobutane ring forms a separate system (C2-H₂ to C3-H₂ to C4-H₂).
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HSQC (Heteronuclear Single Quantum Coherence): Map the complex, overlapping proton multiplets to their respective carbons. This immediately resolves the four distinct proton signals of C2 and C4 by tethering them to the 31.2 and 30.8 ppm carbon signals.
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HMBC (Heteronuclear Multiple Bond Correlation): This is the critical step for linking the two rings. Look for a ³ JCH correlation from the C2'-H proton (3.95 ppm) to the cyclobutane C2 and C4 carbons (~31 ppm). Additionally, the quaternary C1 carbon (62.5 ppm) will show strong ² JCH correlations from both the C2'-H proton and the cyclobutane C2/C4 protons, definitively proving the connectivity.
Conclusion
The NMR spectral analysis of 1-(Oxolan-2-yl)cyclobutan-1-amine hydrochloride is a masterclass in modern stereochemical analysis. The molecule's high Fsp3 character and chiral center generate a highly complex, diastereotopic magnetic environment. By employing a rigorously optimized, self-validating NMR protocol—specifically utilizing DMSO-d₆ to preserve the salt signal, extended relaxation delays for the quaternary carbon, and a robust 2D correlation strategy—researchers can unambiguously assign the structure of this critical 3D building block, ensuring high-fidelity data for downstream drug discovery applications.
References
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Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link][1]
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Baranac-Stojanović, M. (2013). 1H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504-1507. URL:[Link][2]
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Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179. URL:[Link][3]
